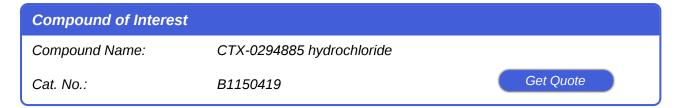


# **Application Notes and Protocols for Kinome Profiling using CTX-0294885 Affinity Purification**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

CTX-0294885 is a potent, broad-spectrum, bisanilino pyrimidine-based kinase inhibitor that has been developed into a Sepharose-supported affinity purification reagent for comprehensive kinome profiling.[1] This tool enables the selective enrichment of a large number of protein kinases from cell and tissue lysates, facilitating their identification and quantification by mass spectrometry.[2] Kinase enrichment is a critical step in understanding cellular signaling networks, as kinases are often low-abundance proteins.[3] CTX-0294885 has demonstrated the ability to capture 235 kinases from MDA-MB-231 breast cancer cells, notably including all members of the AKT family, which were not previously detected with other broad-spectrum inhibitors.[4][2] When used in combination with other kinase inhibitors, CTX-0294885 can significantly expand kinome coverage, enabling the identification of over 260 kinases from a single cell line.[2] This application note provides detailed protocols for the use of CTX-0294885 in affinity purification for kinome profiling and highlights its utility in studying kinase-driven signaling pathways.

## **Quantitative Data Summary**

The following tables summarize the key performance metrics of CTX-0294885 in kinome profiling experiments.

Table 1: Kinase Enrichment from MDA-MB-231 Cells



Affinity Reagent	Number of Protein Kinases Identified	Reference
CTX-0294885	235	[2]
CTX-0294885 + 3 other kinase inhibitors	261	[2]

Table 2: Phosphosite Identification from MDA-MB-231 Cells

Affinity Reagent Combination	Number of Kinases with Identified Phosphosites	Total High- Confidence Phosphosites	Reference
CTX-0294885 + 3 other kinase inhibitors	183	799	[2]

## **Experimental Protocols**

This section details the recommended procedures for cell lysis, affinity purification using CTX-0294885-conjugated beads, and on-bead digestion for subsequent mass spectrometry analysis. This protocol is based on established methods for kinome profiling using multiplexed inhibitor beads.[5][6]

## **Cell Lysis**

- Preparation: Grow MDA-MB-231 cells to 80-90% confluency.
- Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lysis: Add ice-cold MIB Lysis Buffer (50 mM HEPES-NaOH pH 8.0, 1 M NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors) to the cell monolayer.
- Incubation: Incubate on ice for 20 minutes with occasional swirling.



- Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

## **Affinity Purification of Kinases**

- Bead Preparation: Resuspend the CTX-0294885-conjugated Sepharose beads in MIB Lysis Buffer.
- Binding: Add the clarified cell lysate (typically 1-5 mg of total protein) to the bead slurry.
- Incubation: Incubate the lysate-bead mixture overnight at 4°C with gentle end-over-end rotation.
- Washing:
  - Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C and discard the supernatant.
  - Wash the beads once with MIB Lysis Buffer.
  - Wash the beads once with MIB Low Salt Buffer (50 mM HEPES-NaOH pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100).[6]
  - Wash the beads once with MIB High Salt Buffer (50 mM HEPES-NaOH pH 8.0, 1 M NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100).

## **On-Bead Digestion**

- Denaturation and Reduction: Resuspend the washed beads in a buffer containing 2 M urea,
   50 mM Tris-HCl pH 8.0, and 10 mM DTT. Incubate for 30 minutes at room temperature.
- Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature.

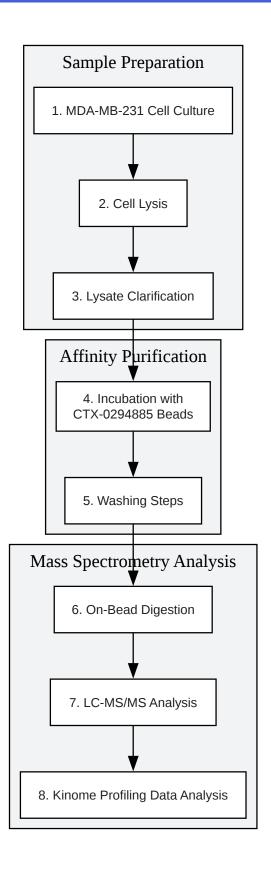


#### • Digestion:

- Wash the beads with 50 mM ammonium bicarbonate to remove urea.
- Resuspend the beads in 50 mM ammonium bicarbonate.
- Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
- Incubate overnight at 37°C with shaking.
- Peptide Elution:
  - Centrifuge the beads and collect the supernatant containing the digested peptides.
  - Perform a second elution with a solution of 50% acetonitrile and 0.1% formic acid.
  - Combine the eluates.
- Sample Preparation for Mass Spectrometry: Desalt the peptide mixture using a C18
   StageTip and dry under vacuum. The sample is now ready for LC-MS/MS analysis.

# Visualizations Experimental Workflow





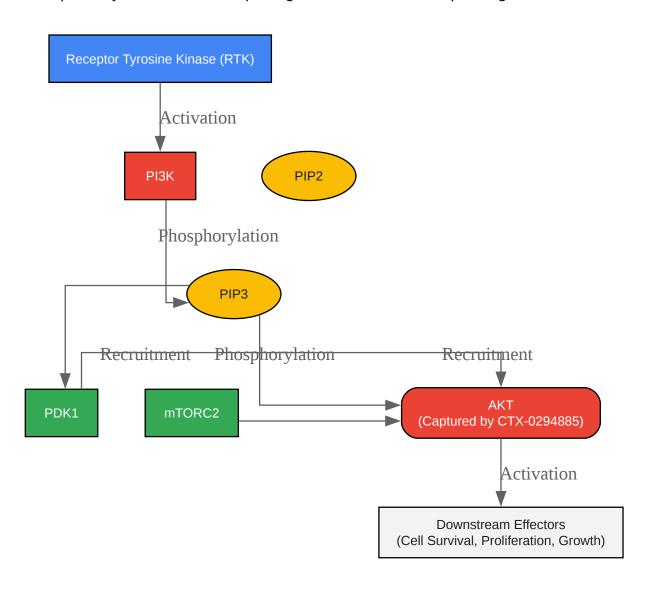
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Caption: Workflow for kinome profiling using CTX-0294885 affinity purification.



## **PI3K/AKT Signaling Pathway**

Given that CTX-0294885 effectively captures all members of the AKT family, understanding the PI3K/AKT pathway is crucial for interpreting the results of kinome profiling studies.



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Caption: Simplified PI3K/AKT signaling pathway highlighting AKT captured by CTX-0294885.

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